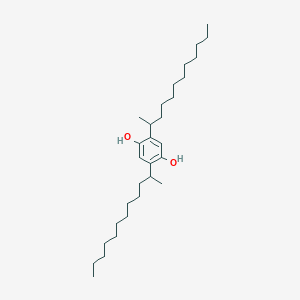
4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- is an organic compound with the molecular formula C13H14O4. It is a derivative of benzofuran, characterized by the presence of two hydroxyl groups at positions 4 and 7, two methyl groups at positions 2 and 3, and a propionyl group at position 6.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups at positions 4 and 7 can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Methylation: The methyl groups at positions 2 and 3 can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of 4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste .
Análisis De Reacciones Químicas
Types of Reactions
4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the propionyl moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Ethers, esters, or other substituted derivatives.
Aplicaciones Científicas De Investigación
4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit key enzymes .
Comparación Con Compuestos Similares
Similar Compounds
4,7-Benzofurandiol, 2,3-dimethyl-: Lacks the propionyl group, which may affect its chemical reactivity and biological activity.
4,7-Benzofurandiol, 2,3-dimethyl-6-acetyl-: Contains an acetyl group instead of a propionyl group, which may influence its properties and applications.
Uniqueness
4,7-Benzofurandiol, 2,3-dimethyl-6-propionyl- is unique due to the presence of the propionyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
| 49812-94-4 | |
Fórmula molecular |
C13H14O4 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
1-(4,7-dihydroxy-2,3-dimethyl-1-benzofuran-6-yl)propan-1-one |
InChI |
InChI=1S/C13H14O4/c1-4-9(14)8-5-10(15)11-6(2)7(3)17-13(11)12(8)16/h5,15-16H,4H2,1-3H3 |
Clave InChI |
RAPPODMWSJOVMS-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC(=C2C(=C(OC2=C1O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








